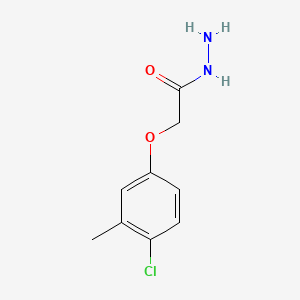

2-(4-Chloro-3-methylphenoxy)acetohydrazide

描述

2-(4-Chloro-3-methylphenoxy)acetohydrazide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of acetic acid and is characterized by the presence of a chloro-substituted phenoxy group and a hydrazide functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide typically involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form 2-(4-chloro-3-methylphenoxy)acetic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 2-(4-Chloro-3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The chloro group in the phenoxy ring can be substituted with other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

2-(4-Chloro-3-methylphenoxy)acetohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical products.

作用机制

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and other proteins .

相似化合物的比较

2-(4-Chloro-3-methylphenoxy)acetic acid: A precursor in the synthesis of 2-(4-Chloro-3-methylphenoxy)acetohydrazide.

This compound derivatives: Various derivatives with substituted aryl or other groups.

Uniqueness: this compound is unique due to its specific combination of a chloro-substituted phenoxy group and a hydrazide functional group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .

生物活性

2-(4-Chloro-3-methylphenoxy)acetohydrazide is an organic compound with the molecular formula . It features a chloro-substituted phenoxy group and a hydrazide functional group, which contribute to its potential biological activities. This compound is synthesized through the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate, followed by treatment with hydrazine hydrate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, potentially disrupting their normal functions. Research indicates that it may interact with enzymes and proteins, although the exact pathways remain under investigation.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity. For example, imine and thiazolidinone derivatives synthesized from this compound have shown promising antibacterial and antifungal effects against various strains.

Analgesic and Anti-inflammatory Activities

Recent research has focused on synthesizing derivatives of this compound to evaluate their analgesic and anti-inflammatory properties. Notably, 1,3,4-oxadiazole derivatives derived from this compound have demonstrated potent analgesic effects in rodent models, comparable to standard analgesics .

Anticancer Activity

The anticancer potential of compounds derived from this compound has also been explored. For instance, certain oxadiazole derivatives have shown activity against various cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin . Table 1 summarizes some key findings regarding the anticancer activity of these derivatives:

Study on Analgesic and Anti-inflammatory Activities

A study conducted on the synthesis and characterization of various oxadiazole derivatives derived from this compound highlighted their significant analgesic and anti-inflammatory activities. The results indicated that these derivatives effectively suppressed prostaglandin biosynthesis by inhibiting cyclooxygenase (COX) enzymes .

Screening for Antimicrobial Activity

Another investigation focused on the antimicrobial properties of synthesized derivatives. The study reported that several compounds exhibited notable antibacterial activity against strains such as E. coli and S. aureus, demonstrating the potential for developing new antimicrobial agents based on this scaffold .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chloro-3-methylphenoxy)acetohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are formed by reacting ethyl 2-(4-chloro-3-methylphenoxy)acetate with hydrazine hydrate under reflux in methanol . Yield optimization (76–80%) requires precise control of stoichiometry, reaction time (5–12 hours), and temperature (60–80°C). Impurities such as unreacted intermediates are removed via recrystallization (methanol/chloroform mixtures) and verified by HPLC (retention time ~3.47–7.38 minutes) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- FT-IR : Key peaks include ν(NH) at 3174–3257 cm⁻¹ (hydrazide NH), ν(C=O) at 1674–1681 cm⁻¹ (amide carbonyl), and ν(C=N) at 1608–1627 cm⁻¹ (Schiff base formation) .

- NMR : ¹H-NMR in DMSO-d₆ reveals splitting patterns for tautomeric forms (e.g., δ 2.28–2.30 ppm for CH₃, δ 8.15–8.51 ppm for CH=N imine protons). ¹³C-NMR confirms carbonyl (δ 168–169 ppm) and aromatic carbons .

- Elemental Analysis : Percent composition (C, H, N) must align with theoretical values within ±0.3% for purity validation .

Q. How can researchers address discrepancies in melting points or spectral data across studies?

- Methodological Answer : Variations in melting points (e.g., 128–219°C) may arise from polymorphic forms or solvate formation. Use differential scanning calorimetry (DSC) to confirm thermal behavior. For spectral contradictions, cross-validate with high-resolution mass spectrometry (HRMS) and ensure solvent consistency (e.g., DMSO-d₆ vs. CDCl₃ splits signals differently) .

Advanced Research Questions

Q. What strategies resolve tautomerism in Schiff base derivatives of this compound?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol or imine-hydrazone forms) are detectable via variable-temperature NMR. For example, splitting of NH (δ 11.50–11.86 ppm) and CH=N (δ 8.15–8.61 ppm) signals in DMSO-d₆ suggests dynamic interconversion. Locking tautomers via crystallization (using SHELXTL for structure refinement) or introducing electron-withdrawing substituents (e.g., -CF₃) stabilizes specific forms .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like monoamine oxidase (MAO) or cancer-related kinases. Parameters include Gibbs free energy (ΔG) and hydrogen-bond interactions. Validate predictions with in vitro assays (e.g., IC₅₀ values against HepG2 cells, as low as 9.90 μM for indole-derived analogues) .

Q. What crystallographic software is suitable for resolving structural ambiguities in hydrazide derivatives?

- Methodological Answer : SHELX suite (SHELXL, SHELXS) refines crystal structures using high-resolution X-ray data. For example, hydrogen-bonding networks (N–H⋯O) stabilize lattice arrangements, visible via ORTEP-3 graphical output. WinGX integrates data processing, while PLATON validates intermolecular interactions .

Q. How do substituents on the arylidene moiety influence the nonlinear optical (NLO) properties of these hydrazides?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃) enhance NLO response by increasing polarizability. Z-scan measurements quantify third-order susceptibility (χ³). For instance, 2-(4-chlorophenoxy)-N’-[(4-methylphenyl)ethylidene]acetohydrazide exhibits strong two-photon absorption, making it suitable for optical limiting applications .

Q. Data Contradiction Analysis

Q. Why do some studies report dual peaks in NMR for CH₃ and OCH₂ groups?

- Methodological Answer : Dynamic rotational isomerism or hindered rotation around the C–N bond in hydrazide derivatives causes signal splitting. For example, OCH₂ protons appear as two singlets (δ 4.60–5.15 ppm) due to restricted rotation. Use deuterated solvents with low polarity (e.g., CDCl₃) or elevated temperatures to coalesce peaks .

Q. How to reconcile variability in anticancer activity across structurally similar derivatives?

- Methodological Answer : Subtle structural changes (e.g., replacing -CF₃ with -OCH₃) alter lipophilicity and target binding. Perform quantitative structure-activity relationship (QSAR) modeling with descriptors like logP and polar surface area. Biological replicates (n ≥ 3) and standardized assays (e.g., MTT) reduce inter-study variability .

Q. Tables for Key Data

| Property | Typical Range/Value | Evidence Source |

|---|---|---|

| Melting Point | 128–219°C | |

| HPLC Retention Time | 3.47–7.38 minutes | |

| IC₅₀ (Anticancer Activity) | 9.90–23.33 μM | |

| FT-IR ν(C=O) | 1674–1681 cm⁻¹ |

属性

IUPAC Name |

2-(4-chloro-3-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFJAQDMJDJPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222621 | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72293-68-6 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072293686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。